![molecular formula C8H14N2O2S B098971 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 18126-08-4](/img/structure/B98971.png)

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

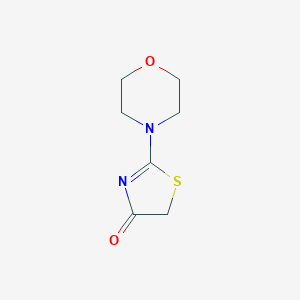

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections.

Mecanismo De Acción

Penicillin V works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell wall, which prevents the bacteria from growing and reproducing. This leads to the death of the bacteria.

Efectos Bioquímicos Y Fisiológicos

Penicillin V has a low toxicity profile and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. The antibiotic can also disrupt the natural gut microbiota, leading to diarrhea and other gastrointestinal side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Penicillin V is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity and low toxicity profile. However, its effectiveness is limited to certain bacterial species, and it is not effective against all types of bacteria.

Direcciones Futuras

There are several future directions for 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the optimization of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V dosing and administration to improve its effectiveness and reduce side effects. Additionally, there is a need for further research on the long-term effects of 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V use on the gut microbiota and the development of antibiotic resistance.

Métodos De Síntesis

Penicillin V is synthesized from the fungus Penicillium chrysogenum. The fungus produces the 6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid V molecule as a natural defense mechanism against bacterial infections. The molecule is extracted from the fungus and purified to produce the antibiotic. The synthesis method involves fermentation, extraction, and purification processes.

Aplicaciones Científicas De Investigación

Penicillin V has been extensively studied for its antibacterial properties. It has been used in clinical trials to treat various bacterial infections. The antibiotic has also been used in research to study the mechanism of action of antibiotics and to develop new antibiotics.

Propiedades

Número CAS |

18126-08-4 |

|---|---|

Nombre del producto |

6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Fórmula molecular |

C8H14N2O2S |

Peso molecular |

202.28 g/mol |

Nombre IUPAC |

6-amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O2S/c1-8(2)5(7(11)12)10-3-4(9)6(10)13-8/h4-6H,3,9H2,1-2H3,(H,11,12) |

Clave InChI |

XJWOABFVCQZDGU-UHFFFAOYSA-N |

SMILES |

CC1(C(N2CC(C2S1)N)C(=O)O)C |

SMILES canónico |

CC1(C(N2CC(C2S1)N)C(=O)O)C |

Otros números CAS |

18126-08-4 |

Sinónimos |

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,6-amino-3,3-dimethyl-,(2S,5R,6R)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)